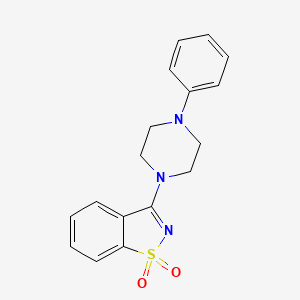
3-(4-phenyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide
概要
説明
3-(4-phenyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide, commonly known as PBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. PBD has been extensively studied for its ability to selectively bind to DNA and RNA, making it a promising candidate for use in a variety of biomedical applications.
作用機序
Target of Action
The compound 3-(4-phenyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide is a potential biologically active molecule . It has been studied as a ligand for various receptors, including 5-HT 1A, 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 4, 5-HT 7 receptors , α 1 -adrenoreceptor , and D 2, D 3, D 4 dopamine receptors . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and motor control .
Mode of Action
The compound interacts with its targets, primarily the aforementioned receptors, to exert its effects . This modulation can result in changes in neurotransmitter levels and neuronal activity, which can have various downstream effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, its interaction with 5-HT receptors can influence the serotonin pathway , which plays a key role in mood regulation . Similarly, its interaction with dopamine receptors can affect the dopamine pathway , which is involved in reward, motivation, and motor control .
Result of Action
The compound’s action on its targets and the subsequent modulation of biochemical pathways can result in various molecular and cellular effects. For instance, modulation of the serotonin and dopamine pathways can affect neuronal activity, potentially leading to changes in mood, pain perception, and motor control . .
実験室実験の利点と制限
One advantage of using PBD in lab experiments is its ability to selectively target DNA and RNA, allowing for precise manipulation of genetic material. However, PBD can also be toxic to cells at high concentrations, limiting its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving PBD, including the development of new cancer treatments, the use of PBD in gene therapy, and the study of PBD's effects on gene expression and cell signaling pathways. Further research is needed to fully understand the potential applications and limitations of PBD in these areas.
科学的研究の応用
PBD has been extensively studied for its potential applications in a variety of scientific fields, including cancer research, gene therapy, and molecular biology. PBD has been shown to selectively bind to DNA and RNA, making it a promising candidate for use in cancer treatment. PBD has also been studied for its potential use in gene therapy, where it could be used to selectively target and modify specific genes.
生化学分析
Biochemical Properties
The biochemical properties of 3-(4-phenyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound may interact with enzymes or proteins that are crucial for the survival of these bacteria.
Cellular Effects
In terms of cellular effects, this compound has been shown to have an impact on various types of cells. For instance, it has demonstrated antimicrobial potency against certain Gram-negative bacteria such as P. aeruginosa, E. coli, and K. pneumoniae . This indicates that the compound can influence cellular function, potentially by affecting cell signaling pathways, gene expression, or cellular metabolism.
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound has been synthesized and subjected to preliminary evaluation using differential scanning calorimetry (DSC) to determine the existence of multiple crystal forms . This suggests that the compound may have different effects over time, potentially due to changes in its stability or degradation.
特性
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22)16-9-5-4-8-15(16)17(18-23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCISEESTUGMRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504673.png)
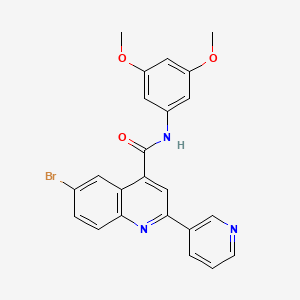
![methyl 4-methyl-3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3504689.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504692.png)
![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504700.png)
![3-[1-[4-(ethoxycarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3504705.png)
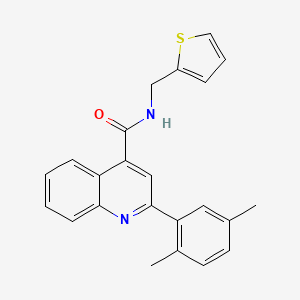
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3504738.png)
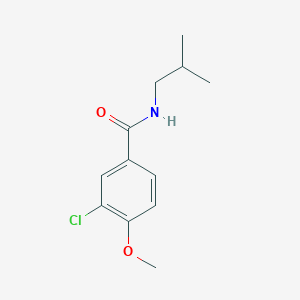
![3-methyl-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504758.png)
![4-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3504762.png)
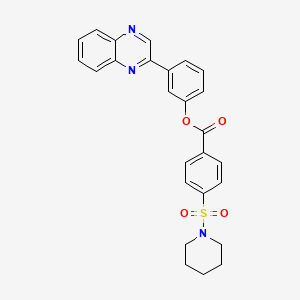
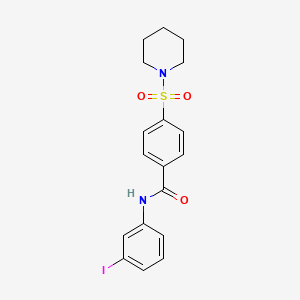
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504772.png)
